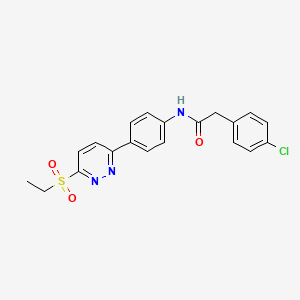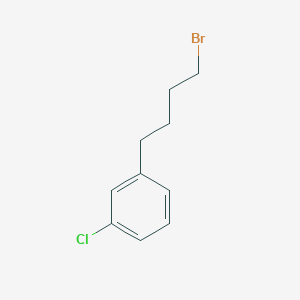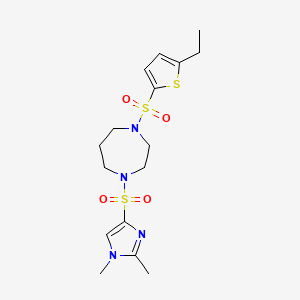![molecular formula C19H16ClFN4O2 B2579973 N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941998-97-6](/img/structure/B2579973.png)
N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, also known as CP-122,721, is a chemical compound that has been widely studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Potentials
A series of acetamide derivatives, including molecules structurally related to N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, was synthesized and their structures confirmed through physicochemical and spectral analyses. These compounds were assessed for their antimicrobial and anticancer activities. Notably, some derivatives showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, while others demonstrated promising anticancer activity, although less potent than standard treatments such as 5-fluorouracil and tomudex. Molecular docking studies suggested that certain compounds could serve as leads for designing anticancer molecules due to their favorable docking scores and potential anticancer potency (Mehta et al., 2019).
Antiproliferative Activity through VEGFR-2-TK Inhibition
A new series of acetamide derivatives, structurally akin to the target compound, was synthesized and evaluated for anticancer activity. The synthesis aimed to explore the antiproliferative potential by inhibiting VEGFR-2-TK, a known target in cancer therapy. These compounds demonstrated higher anticancer activity than their precursors, with some exhibiting cytotoxic activity superior to Staurosporine against the T-47D breast cancer cell line. Notably, dihalogenated derivatives emerged as the most potent, suggesting the potential for further optimization as antiproliferative agents (Hassan et al., 2021).
Neuroprotective Effects
Cinnamide derivatives structurally related to this compound were synthesized and analyzed for their neuroprotective effects. These compounds demonstrated effectiveness against neurotoxicity induced by glutamine in PC12 cells, with some showing significant protective effects on cerebral infarction in vivo. This suggests potential applications in treating neurological conditions or injuries (Zhong et al., 2018).
Antimicrobial Activity
Isoxazolinyl oxazolidinones, with structural similarities to the target compound, were synthesized and tested against various resistant bacteria. These compounds displayed potent antibacterial activity, with some showing MIC values significantly lower than the standard drug linezolid against strains like Staphylococcus aureus and Klebsiella pneumoniae. This highlights their potential as novel antibacterial agents (Varshney et al., 2009).
properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c20-14-2-1-13(12-22)17(11-14)23-18(26)19(27)25-9-7-24(8-10-25)16-5-3-15(21)4-6-16/h1-6,11H,7-10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQGASJYBEJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2579895.png)




![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2579901.png)
![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2579903.png)
![N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2579904.png)
![2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid](/img/structure/B2579906.png)
![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)


